(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide
Description
The compound “(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide” is an acrylamide derivative characterized by a conjugated enamide backbone, a brominated allyloxy-substituted phenyl ring, and a 2-chloro-4-nitrophenylamide moiety. This compound shares structural motifs with several analogs, enabling comparative analysis of substituent effects, synthetic routes, and crystallographic behavior.
Properties
IUPAC Name |
(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrClN3O4/c1-2-7-28-18-6-3-14(20)9-12(18)8-13(11-22)19(25)23-17-5-4-15(24(26)27)10-16(17)21/h2-6,8-10H,1,7H2,(H,23,25)/b13-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZFTOJGHAVZLN-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=C(C=C(C=C1)Br)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(5-bromo-2-prop-2-enoxyphenyl)-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide is a synthetic organic molecule with potential pharmacological applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C₁₅H₁₃BrClN₂O₃, with a molecular weight of approximately 372.64 g/mol. The structure features a bromo-substituted phenyl group, a chloro-nitrophenyl moiety, and a cyanopropenamide functional group.
Antimicrobial Activity
Research indicates that compounds similar to (E)-3-(5-bromo-2-prop-2-enoxyphenyl)-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide exhibit significant antimicrobial properties. For instance, derivatives containing nitrophenyl groups have shown effectiveness against various bacterial strains due to their ability to inhibit bacterial cell wall synthesis and protein function .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity | Bacterial Strains Tested | Reference |
|---|---|---|---|
| Compound A | Active | E. coli, S. aureus | |
| Compound B | Inactive | P. aeruginosa | |
| Compound C | Active | K. pneumoniae |
Cytotoxicity
Studies have evaluated the cytotoxic effects of similar compounds on cancer cell lines. For instance, certain derivatives demonstrated selective cytotoxicity against human breast cancer cells, indicating potential for development as anti-cancer agents. The mechanism of action often involves the induction of apoptosis through mitochondrial pathways .
Case Study: Cytotoxic Effects
A study investigated the effects of a closely related compound on MCF-7 breast cancer cells, revealing an IC50 value of 15 µM after 48 hours of exposure, suggesting significant cytotoxicity compared to control groups .
The proposed mechanism for the biological activity of (E)-3-(5-bromo-2-prop-2-enoxyphenyl)-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide includes:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage has been observed in related studies.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Acrylamide Derivatives
*Calculated based on molecular formulas.
Key Observations :
- Electron-withdrawing groups : The target compound and both feature nitro and bromo substituents, enhancing electrophilicity compared to the dichloro analog .
- Heterocyclic systems : The thiazole derivative introduces a planar heterocycle, contrasting with the furan in or the simple phenyl rings in the target compound.
- Substituent positioning : The 2-chloro-4-nitrophenyl group in the target compound and suggests ortho/para electronic effects, while places bromo and nitro on adjacent phenyl-furan systems.
Physicochemical Properties
- Lipophilicity : The bromo and nitro groups in the target compound increase lipophilicity (clogP ≈ 4.5) compared to (clogP ≈ 3.8), favoring membrane permeability.
- Crystallinity: The thiazole derivative crystallizes in a triclinic system (P-1) with unit cell volume 827.21 ų, suggesting dense packing due to planar heterocyclic systems . No crystallographic data is available for the target compound.
- Solubility: Nitro and cyano groups reduce aqueous solubility across all analogs, with chloro substituents (e.g., ) offering moderate improvements.
*Predicted using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
